molecular formula C12H12N2O3 B068080 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 187998-64-7

1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B068080
M. Wt: 232.23 g/mol
InChI Key: JPFGKGZYCXLEGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those related to 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, often involves multistep synthetic routes. For example, Kumarasinghe et al. (2009) and Pareek et al. (2010) described regiospecific synthesis and characterization techniques that can be adapted for synthesizing such compounds, ensuring structural specificity through spectroscopic techniques and single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009); (Pareek, Joseph, & Seth, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, reveals complex hydrogen-bonded framework structures. The study by Asma et al. (2018) on similar derivatives highlighted the significance of hydrogen bonding in stabilizing the crystal structure, which is crucial for understanding the chemical behavior of these compounds (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid derivatives can be inferred from studies on similar compounds. For instance, reactions involving the functionalization of pyrazole carboxylic acids demonstrate the compounds' versatility in forming various derivatives, which is essential for applications in material science and chemistry (Yıldırım & Kandemirli, 2006).

Physical Properties Analysis

The synthesis and characterization of pyrazole derivatives also provide insights into their physical properties. The work by Moosavi‐Zare et al. (2013) on synthesizing dihydropyrano[2,3-c]pyrazoles, for instance, demonstrates the importance of solvent-free conditions for efficient synthesis, which directly affects the physical properties of the synthesized compounds (Moosavi‐Zare, Zolfigol, Noroozizadeh, Tavasoli, Khakyzadeh, & Zare, 2013).

Chemical Properties Analysis

The chemical properties of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives can be explored through experimental and theoretical studies. For example, the study by Halim and Ibrahim (2022) on novel pyrazolo derivatives highlighted the use of quantum studies, non-linear optical (NLO), and thermodynamic properties analysis to understand the compound's chemical behavior, which is relevant for the chemical properties analysis of pyrazole derivatives (Halim & Ibrahim, 2022).

Scientific Research Applications

Application 1: Synthesis of Heterocycles

  • Summary of the Application : The compound is used in the synthesis of heterocycles, which are versatile in synthetic chemistry and have a wide range of prospective medicinal applications .
  • Methods of Application or Experimental Procedures : A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
  • Results or Outcomes : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

Application 2: Synthesis of Tetra-substituted Imidazole

  • Summary of the Application : The compound is used in the synthesis of tetra-substituted imidazole, which has potential antioxidant and antimicrobial activities .
  • Methods of Application or Experimental Procedures : A one-pot synthesis of tetra-substituted imidazole is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
  • Results or Outcomes : The synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes. The structure of the compounds was confirmed using various spectroscopic and analytical techniques .

Application 3: Synthesis of 1,2,3-Triazoles

  • Summary of the Application : The compound is used in the synthesis of 1,2,3-triazoles, which are known to display significant biological activities . Several medications such as tazobactam and carboxyamidotriazole contain the 1,2,3-triazole unit in their skeletons .
  • Methods of Application or Experimental Procedures : 1,2,3-Triazoles can be synthesized from reactions of diazo compounds and carbodiimides ; amines, enolizable ketones, and azides ; and azides and alkynes in the presence of a catalyst .
  • Results or Outcomes : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

Application 4: Synthesis of Photochromic Compounds

  • Summary of the Application : The compound is used in the synthesis of photochromic compounds, which have excellent photochromic and fluorescent properties .
  • Results or Outcomes : The synthesized compounds displayed faster color fading rate and larger fluorescence quantum yield .

Application 5: Synthesis of 1,2,3-Triazoles

  • Summary of the Application : The compound is used in the synthesis of 1,2,3-triazoles, which are known to display significant biological activities . Several medications such as tazobactam and carboxyamidotriazole contain the 1,2,3-triazole unit in their skeletons .
  • Methods of Application or Experimental Procedures : 1,2,3-Triazoles can be synthesized from reactions of diazo compounds and carbodiimides ; amines, enolizable ketones, and azides ; and azides and alkynes in the presence of a catalyst .
  • Results or Outcomes : The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

Application 6: Synthesis of Photochromic Compounds

  • Summary of the Application : The compound is used in the synthesis of photochromic compounds, which have excellent photochromic and fluorescent properties .
  • Results or Outcomes : The synthesized compounds displayed faster color fading rate and larger fluorescence quantum yield .

Safety And Hazards

Similar compounds can pose safety hazards. For example, 4-Methoxyphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-11(12(15)16)7-13-14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFGKGZYCXLEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379830
Record name 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

187998-64-7
Record name 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Alinezhad, M Tajbakhsh, M Zare - Monatshefte für Chemie-Chemical …, 2012 - Springer
A fast, one pot method with excellent yield has been developed for preparation of 1,4,5-trisubstituted pyrazoles. Treatment of β-dicarbonyl compounds with N,N-dimethylformamide …
Number of citations: 7 link.springer.com

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